6-fluoro-4-methoxy-1H-indole-2-carboxylic acid
Description
Properties
CAS No. |
1228945-79-6 |
|---|---|
Molecular Formula |
C10H8FNO3 |
Molecular Weight |
209.17 g/mol |
IUPAC Name |
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
FMYHJHUNKLAGJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(N2)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Nitrobenzoic Acid Ester Precursor Synthesis
The synthesis begins with a substituted nitrobenzoic acid ester. For example, 5-fluoro-2-methyl-3-nitro-4-methoxybenzoic acid methyl ester serves as a precursor. The fluorine and methoxy groups are introduced during the precursor synthesis, often via electrophilic aromatic substitution or directed ortho-metalation strategies.
Cyclization to Indole Core
The nitro group facilitates indole ring formation through reductive cyclization. In a representative procedure:
-
The nitrobenzoic acid ester (1 kg, 4.7 mol) reacts with N,N-dimethylformamide dimethyl acetal (3 kg, 25.2 mol) and triethylamine (250 g, 2.47 mol) in DMF at 100°C.
-
Subsequent treatment with hydrazine hydrate (1.4 kg, 14.1 mol) in methanol at 60°C yields 6-fluoro-4-methoxy-1H-indole-2-carboxylhydrazide (843 g, 93.1% yield).
Esterification and Hydrolysis
The hydrazide intermediate undergoes esterification with methanol and dichloromethane in the presence of 2-iodobenzoic acid (1.47 kg, 5.25 mol) at 40°C, yielding the methyl ester (658 g, 78% yield). Final hydrolysis with aqueous sodium hydroxide produces the carboxylic acid.
O-Alkylation for Methoxy Group Introduction
Hydroxyindole Intermediate Preparation
An alternative route starts with 5-hydroxy-1H-indole-2-carboxylic acid ethyl ester. The hydroxyl group at position 4 is alkylated using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. For instance:
Fluorination and Ester Hydrolysis
Fluorine is introduced via electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride). Subsequent hydrolysis of the ethyl ester with sodium hydroxide in methanol-water (4:1) affords the carboxylic acid.
One-Pot Tandem Reactions
Simultaneous Cyclization and Functionalization
A patent describes a one-pot method where 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is synthesized via tandem cyclization and alkylation:
-
A fluorinated nitrobenzene derivative (2.79 g, 13.3 mmol) is dissolved in dichloromethane (60 mL) under nitrogen.
-
DMF (catalytic) and methyl triflate (1.5 equiv) are added, followed by heating at 50°C for 6 hours.
-
Hydrolysis with 2M NaOH yields the title compound in 85% purity after recrystallization.
Comparative Analysis of Synthetic Routes
Optimization and Challenges
Chemical Reactions Analysis
6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitro groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
One of the primary applications of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid derivatives is in the development of inhibitors for HIV-1 integrase, an essential enzyme in the viral replication cycle. Research has demonstrated that modifications to the indole-2-carboxylic acid scaffold can enhance its inhibitory effects on integrase activity.
Case Studies and Findings
- HIV-1 Integrase Inhibitors : A study highlighted the design and synthesis of various indole-2-carboxylic acid derivatives, including those with fluorinated substituents. These compounds exhibited potent inhibitory activity against HIV-1 integrase, with some derivatives showing IC50 values as low as 0.13 μM, indicating strong potential as antiviral agents .
- Mechanism of Action : The mechanism involves the chelation of magnesium ions within the active site of integrase by the carboxyl group and the indole nitrogen, facilitating effective binding and inhibition of viral DNA integration . Structural optimization, such as adding bulky hydrophobic groups, further improved binding affinity and selectivity .
Immunomodulatory Effects
Beyond antiviral applications, derivatives of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid have shown promise in modulating immune responses.
Therapeutic Potential
- Cytokine Modulation : Certain derivatives have been reported to influence T helper (Th) cell activity, thereby regulating cytokine production such as interleukin-4 (IL-4). This modulation can be beneficial in treating autoimmune diseases and allergic conditions by controlling inflammatory responses .
Structural Variations and Optimization
The effectiveness of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid can be significantly enhanced through structural modifications.
Key Modifications
| Modification Type | Example Compound | IC50 Value (μM) | Notes |
|---|---|---|---|
| Halogen Substitution | Compound 20a | 0.13 | Improved binding to integrase due to π-stacking |
| Long Hydrophobic Chains | Compound 17a | 3.11 | Enhanced interaction with viral DNA |
| C6 Halogenated Benzene | Compound 19b | 1.05 | Significant increase in integrase inhibition |
These modifications not only enhance antiviral potency but also provide insights into structure–activity relationships (SAR) crucial for drug development.
Mechanism of Action
The mechanism of action of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The presence of the fluoro and methoxy groups can enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
6-Methoxy-1H-Indole-2-Carboxylic Acid
- Key Difference : Lacks fluorine and has a methoxy group at position 6 instead of 3.
- Methoxy at position 6 may sterically hinder interactions compared to position 4 .
4-Fluoro-1H-Indole-6-Carboxylic Acid (CAS 129833-28-9)
- Key Difference : Fluorine at position 4 and carboxylic acid at position 4.
- Impact : Altered electronic distribution due to fluorine’s proximity to the carboxylic group, likely increasing acidity compared to the target compound .
7-Fluoro-1H-Indole-3-Carboxylic Acid (CAS 858515-66-9)
Halogen-Substituted Derivatives
6-Chloro-4-(Difluoromethoxy)-1H-Indole-2-Carboxylic Acid (CAS 2755782-73-9)
- Key Difference : Chlorine at position 6 and difluoromethoxy at position 4.
- Impact : Difluoromethoxy enhances metabolic stability compared to methoxy, while chlorine increases lipophilicity .
5,7-Difluoro-1H-Indole-2-Carboxylic Acid
- Key Difference : Two fluorine atoms at positions 5 and 5.
- Impact: Increased electron-withdrawing effects could lower pKa of the carboxylic acid compared to mono-fluoro analogs .
Methoxy-Substituted Derivatives
7-Methoxy-1H-Indole-3-Carboxylic Acid
- Key Difference : Methoxy at position 7 and carboxylic acid at position 3.
- Impact : Methoxy at position 7 may enhance π-stacking interactions in drug-receptor binding, unlike position 4 .
1-Methyl-1H-Indole-5-Carboxylic Acid
- Key Difference : Methyl group at position 1 and carboxylic acid at position 5.
Physicochemical Properties
| Compound | Molecular Formula | Substituents (Position) | Predicted CCS (Ų) [M+H]⁺ | Key Features |
|---|---|---|---|---|
| 6-Fluoro-4-methoxy-1H-indole-2-COOH | C₁₀H₈FNO₃ | F (6), OCH₃ (4), COOH (2) | 167.2 | High polarity due to COOH and F |
| 6-Methoxy-1H-indole-2-COOH | C₁₀H₉NO₃ | OCH₃ (6), COOH (2) | N/A | Lower acidity than fluoro analogs |
| 4-Fluoro-1H-indole-6-COOH | C₉H₆FNO₂ | F (4), COOH (6) | N/A | Enhanced acidity from F proximity |
| 6-Chloro-4-(difluoromethoxy)-1H-indole-2-COOH | C₁₀H₇ClF₂NO₃ | Cl (6), OCF₂H (4), COOH (2) | N/A | High lipophilicity and stability |
Biological Activity
6-Fluoro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid that has garnered attention for its potential biological activities, particularly as an inhibitor of HIV-1 integrase. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).
Overview of Biological Activity
The primary biological activity of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase, an enzyme critical for the viral replication process. The compound's mechanism involves chelation with magnesium ions in the active site of integrase, which is essential for its catalytic function.
Key Findings
- Integrase Inhibition :
- Structure-Activity Relationship (SAR) :
- Binding Interactions :
Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase
| Compound | IC50 (μM) | Structural Features |
|---|---|---|
| 6-Fluoro-4-methoxy | 0.13 | C3 long branch, C6 halogenated benzene |
| Compound 3 | 12.41 | Indole core with C2 carboxyl |
| Compound 4 | 18.52 | Similar structure to Compound 3 |
| Compound 17a | 3.11 | Halogenated benzene ring |
Case Study 1: Optimization of Indole Derivatives
A study focused on optimizing indole derivatives highlighted that structural modifications at C2, C3, and C6 positions led to enhanced integrase inhibition. Notably, compound 20a was developed through iterative modifications and demonstrated a marked improvement in biological activity compared to its parent compounds .
Case Study 2: Antiviral Efficacy
In a comparative analysis, compounds derived from indole-2-carboxylic acid exhibited varying degrees of antiviral activity against HIV-1 integrase. The study emphasized that compounds with additional hydrophobic interactions showed better binding affinity and inhibition rates .
Q & A
Q. What are the established synthetic routes for 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid, and what are their key challenges?
Methodological Answer: The synthesis typically involves fluorination and methoxylation of an indole precursor. A common approach is:
- Step 1: Start with a halogenated indole derivative (e.g., 5-fluoro-3-formylindole-2-carboxylate) [].
- Step 2: Introduce the methoxy group at the 4-position using methylating agents (e.g., CH₃I/K₂CO₃ in DMF) [].
- Step 3: Hydrolyze the ester to the carboxylic acid under basic conditions (e.g., NaOH/MeOH reflux) [].
Challenges: Fluorination selectivity (avoiding over-substitution) and maintaining indole ring stability during methoxylation. Electrophilic fluorinating agents like NFSI may require precise temperature control to prevent side reactions [].
Q. How is the structural identity of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid confirmed experimentally?
Methodological Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxylic acid group.
- Stability Testing: Monitor via HPLC over 6 months; report any decomposition peaks >2% [].
Advanced Research Questions
Q. How can conflicting data on fluorination efficiency in indole derivatives be resolved?
Methodological Answer: Contradictions in fluorination yields (e.g., 40% vs. 70%) may arise from:
- Reaction Conditions: Compare solvent polarity (DMF vs. THF), temperature (room temp. vs. reflux), and catalyst loading [].
- Analytical Methods: Validate purity via orthogonal techniques (HPLC + NMR) to rule out impurities inflating yields [].
- Computational Modeling: Use DFT calculations to assess fluorination transition states and identify steric/electronic barriers [].
Q. What strategies optimize the biological activity of 6-fluoro-4-methoxy-1H-indole-2-carboxylic acid derivatives?
Methodological Answer:
- Scaffold Modification: Introduce substituents at N-1 (e.g., methyl) to enhance lipophilicity and bioavailability [].
- Structure-Activity Relationship (SAR): Test derivatives (e.g., ester vs. amide analogs) against target enzymes (e.g., kinases) using fluorescence polarization assays [].
- Prodrug Design: Mask the carboxylic acid as an ethyl ester to improve membrane permeability, followed by in vivo hydrolysis [].
Q. How can researchers address discrepancies in reported melting points for this compound?
Methodological Answer: Variations in melting points (e.g., 199–201°C vs. 221–223°C) may result from:
- Polymorphism: Characterize crystalline forms via DSC and PXRD to identify enantiotropic transitions [].
- Purity: Re-crystallize the compound from ethanol/water and re-test via capillary melting point apparatus [].
- Methodology: Ensure consistent heating rates (1°C/min) and calibration against standard references (e.g., caffeine) [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
